N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O4S/c1-22-6-8-23(9-7-22)18(26)17(25)20-16-14-10-29(27,28)11-15(14)21-24(16)13-4-2-12(19)3-5-13/h2-5H,6-11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOQIZQABHJFLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article will explore its synthesis, biological activity, and implications in medicinal chemistry.
Compound Overview
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of the chlorophenyl group and the piperazine moiety enhances its pharmacological properties. The molecular formula is with a molecular weight of approximately 523.0 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Chlorophenyl Group : Achieved via electrophilic aromatic substitution.
- Piperazine Moiety Addition : This can be done through nucleophilic substitution reactions.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of thieno[3,4-c]pyrazole derivatives. For instance, a study assessing the effects of these compounds on erythrocytes exposed to toxic agents demonstrated significant protective effects against oxidative stress. The alterations in erythrocyte morphology were notably reduced when treated with thieno[3,4-c]pyrazole compounds compared to control groups exposed to toxins alone .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound A | 12 ± 1.03 |
| Thieno Compound B | 28.3 ± 2.04 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Screening assays have shown that derivatives of thieno[3,4-c]pyrazole can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . Specific studies have identified the compound's ability to inhibit aurora kinase activity, which is crucial for mitotic processes in cancer cells.
Antimicrobial Effects
Thieno[3,4-c]pyrazole derivatives exhibit significant antimicrobial activity against various pathogens. Research indicates that these compounds can inhibit bacterial growth and exhibit fungicidal properties . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies
- Antioxidant Efficacy in Aquatic Species : A study on the effects of thieno[3,4-c]pyrazole compounds on Clarias gariepinus (African catfish) showed reduced erythrocyte malformations when exposed to environmental toxins in the presence of these compounds .
- Inhibition of Cancer Cell Lines : In vitro studies have demonstrated that specific thieno[3,4-c]pyrazole derivatives can significantly reduce the viability of various cancer cell lines by inducing apoptosis .
Scientific Research Applications
Compound Overview
- Molecular Formula : C18H20ClN5O4S
- Molecular Weight : 437.9 g/mol
- IUPAC Name : N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of thieno[3,4-c]pyrazole derivatives. For instance, a study assessing the effects of these compounds on erythrocytes exposed to toxic agents demonstrated significant protective effects against oxidative stress. The alterations in erythrocyte morphology were notably reduced when treated with thieno[3,4-c]pyrazole compounds compared to control groups exposed to toxins alone.
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound A | 12 ± 1.03 |
| Thieno Compound B | 28.3 ± 2.04 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Screening assays have shown that derivatives of thieno[3,4-c]pyrazole can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have identified the compound's ability to inhibit aurora kinase activity, which is crucial for mitotic processes in cancer cells.
Antimicrobial Effects
Thieno[3,4-c]pyrazole derivatives exhibit significant antimicrobial activity against various pathogens. Research indicates that these compounds can inhibit bacterial growth and exhibit fungicidal properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies
- Antioxidant Efficacy in Aquatic Species : A study on the effects of thieno[3,4-c]pyrazole compounds on Clarias gariepinus (African catfish) showed reduced erythrocyte malformations when exposed to environmental toxins in the presence of these compounds.
- Inhibition of Cancer Cell Lines : In vitro studies have demonstrated that specific thieno[3,4-c]pyrazole derivatives can significantly reduce the viability of various cancer cell lines by inducing apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The target compound shares a thieno[3,4-c]pyrazol scaffold with several analogs but differs in substituents on the acetamide side chain. Key comparisons include:
Table 1: Structural and Molecular Properties of Analogous Compounds
Key Observations:
Spectroscopic and Electronic Properties
NMR Analysis: Evidence from analogous compounds (e.g., rapamycin derivatives) indicates that substituent changes in specific regions (e.g., positions 29–36 and 39–44) alter chemical environments, as seen in shifted proton signals . For the target compound, the 4-methylpiperazine’s nitrogen atoms likely deshield adjacent protons, creating distinct NMR profiles compared to analogs with non-polar groups.
The sulfone group in the thienopyrazol core polarizes the scaffold, while the 4-methylpiperazine’s electron-rich nitrogen may enhance ESP negativity, affecting ligand-receptor interactions.
Docking and Binding Affinity Predictions
Reactivity and Metabolic Stability
- Sulfone Stability: The 5,5-dioxido group in the thienopyrazol core enhances metabolic stability compared to non-oxidized analogs, reducing susceptibility to cytochrome P450-mediated degradation.
- Piperazine Metabolism: The 4-methylpiperazine group may undergo N-demethylation or oxidation, whereas the 4-methoxyphenyl group in 893938-60-8 is prone to O-demethylation, leading to distinct metabolite profiles.
Research Findings and Implications
- Lumping Strategy Limitations: Although the lumping approach groups compounds with similar cores, substituent variations (e.g., piperazine vs. pyridinyl) result in divergent physicochemical and biological behaviors, necessitating individualized evaluation.
- Biological Activity Trends: Fluorinated analogs (e.g., 2-fluorobenzyl derivatives ) exhibit enhanced blood-brain barrier penetration, whereas the target compound’s piperazine may favor peripheral action due to reduced lipophilicity.
Q & A
Q. What are the key considerations for synthesizing the compound and confirming its structural integrity?
The synthesis involves multi-step reactions, starting with the formation of the thieno[3,4-c]pyrazole core, followed by sulfonation (to introduce the 5,5-dioxido group), and subsequent coupling with 4-methylpiperazine via an oxoacetamide linker. Critical parameters include:
- Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions .
- Purification : Column chromatography or recrystallization to isolate intermediates and final product .
- Characterization : Confirm structural integrity using H/C NMR (to verify substituent positions and integration ratios) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. Which analytical techniques are most effective for characterizing the compound, and what parameters should be optimized?
- NMR Spectroscopy : Optimize solvent choice (e.g., DMSO-d6 for solubility) and acquisition time to resolve overlapping signals from the thienopyrazole and piperazine moieties .
- X-ray Crystallography : Single-crystal analysis to determine 3D conformation and hydrogen-bonding patterns, critical for understanding bioactivity .
- Infrared (IR) Spectroscopy : Monitor carbonyl (C=O) and sulfonyl (S=O) stretching frequencies (1670–1700 cm and 1150–1250 cm, respectively) .
Q. What pharmacological targets are hypothesized for the compound based on its structural features?
The thienopyrazole core and 4-methylpiperazine group suggest potential interactions with:
- Kinase enzymes : The sulfonyl group may act as a hydrogen-bond acceptor in ATP-binding pockets .
- G-protein-coupled receptors (GPCRs) : The 4-chlorophenyl group enhances lipophilicity, aiding membrane penetration for CNS targets .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or MOE to simulate binding poses with kinases (e.g., JAK2 or MAPK). Focus on π-π stacking between the chlorophenyl group and hydrophobic pockets .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .
- Quantum Chemical Calculations : Calculate electrostatic potential surfaces to optimize substituent polarity for target affinity .
Q. What strategies mitigate by-product formation during the compound’s synthesis?
- Stepwise Protection : Protect the piperazine amine during sulfonation to prevent undesired N-oxidation .
- Microwave-Assisted Synthesis : Reduce reaction time (from 12h to 2h) to minimize thermal degradation .
- By-Product Analysis : Use LC-MS to identify impurities (e.g., over-sulfonated derivatives) and adjust stoichiometry .
Q. How can derivatives of the compound be designed to enhance bioactivity while maintaining stability?
- Structure-Activity Relationship (SAR) : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., -CF) to improve metabolic stability .
- Piperazine Modifications : Introduce sp-hybridized carbons (e.g., morpholine) to reduce CYP450-mediated oxidation .
- Prodrug Strategies : Esterify the acetamide group to enhance oral bioavailability .
Q. How can contradictions in biological activity data across studies be resolved?
- Assay Standardization : Use orthogonal assays (e.g., FRET and SPR) to confirm target engagement .
- Purity Validation : Employ HPLC with dual detectors (UV and ELSD) to ensure ≥95% purity, eliminating confounding impurities .
- Cell Line Authentication : Verify genetic profiles of in vitro models to rule out cross-contamination .
Q. What engineering challenges arise in scaling up the compound’s synthesis, and how can they be addressed?
- Reactor Design : Use continuous-flow systems to manage exothermic reactions (e.g., sulfonation) and improve heat dissipation .
- Solvent Recovery : Implement fractional distillation to recycle DMF or THF, reducing waste and cost .
- Process Analytical Technology (PAT) : Integrate in-line FTIR for real-time monitoring of reaction progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
